Navigating Trifluoromethylated Phenylpropanones: A Technical Guide for Researchers
Navigating Trifluoromethylated Phenylpropanones: A Technical Guide for Researchers
An In-depth Examination of a Key Synthetic Intermediate in Drug Development
For Immediate Release
This technical guide addresses the chemical identity, synthesis, and analytical protocols related to trifluoromethylated phenylpropanones, compounds of significant interest to researchers, scientists, and drug development professionals. While initial inquiries into the specific compound 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one did not yield a registered CAS number or substantial documentation in publicly accessible chemical databases, this guide will focus on the closely related and well-documented compound, 1-(3-(Trifluoromethyl)phenyl)propan-2-one , as a representative model for this class of molecules.
Introduction: The Significance of Trifluoromethylated Moieties
The incorporation of trifluoromethyl (-CF3) groups is a cornerstone of modern medicinal chemistry. This functional group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Phenylpropanones bearing this moiety are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis, properties, and applications of 1-(3-(Trifluoromethyl)phenyl)propan-2-one, a key precursor in the production of fenfluramine.
Chemical Identity and Properties of 1-(3-(Trifluoromethyl)phenyl)propan-2-one
CAS Number: 21906-39-8[1][2][3][4][5][6][7]
This compound is a pale yellow oil with a molecular weight of 202.17 g/mol .[4][6] It is also known by several synonyms, including (3-Trifluoromethyl)phenylacetone and m-Trifluoromethylphenylacetone.[1][3][4][8]
| Property | Value | Source |
| Molecular Formula | C10H9F3O | [2][3][6] |
| Molecular Weight | 202.17 g/mol | [8] |
| Appearance | Pale Yellow Oil | [4] |
| Boiling Point | 89-90 °C at 0.5 mmHg | |
| Density | 1.204 g/mL at 25 °C | |
| Refractive Index | n20/D 1.457 |
Synthesis of 1-(3-(Trifluoromethyl)phenyl)propan-2-one
The industrial synthesis of 1-(3-(Trifluoromethyl)phenyl)propan-2-one is well-documented, with a common and efficient method involving the reaction of the diazonium salt of 3-trifluoromethylaniline with isopropenyl acetate.[9][10][11] This process offers good yields using readily available starting materials.[9][10]
Diazotization of 3-Trifluoromethylaniline
This initial step involves the conversion of the primary aromatic amine, 3-trifluoromethylaniline, into a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrochloric acid.
Experimental Protocol for Fenfluramine Synthesis
-
Imine Formation:
-
Dissolve 1-(3-(Trifluoromethyl)phenyl)propan-2-one in a suitable solvent such as methanol.
-
Add a solution of ethylamine hydrochloride and a base (e.g., sodium hydroxide) in methanol. * Stir the mixture at room temperature for several hours to facilitate the formation of the imine.
-
2. Reduction:
- Cool the reaction mixture to 0-10 °C. * Slowly add a reducing agent, such as sodium borohydride, while maintaining the low temperature.
3. Work-up and Isolation:
- After the reduction is complete, the reaction is quenched, and the product is extracted with an organic solvent.
- The organic extracts are combined, washed, dried, and the solvent is evaporated to yield crude fenfluramine.
- Further purification can be achieved by forming a salt, such as fenfluramine hydrochloride, and recrystallization.
Analytical Methods for Quality Control
Ensuring the purity and identity of 1-(3-(Trifluoromethyl)phenyl)propan-2-one is critical for its use in pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
-
Gas Chromatography (GC): Used to assess the purity of the compound. *[6] High-Performance Liquid Chromatography (HPLC): A standard method for routine quality control and impurity profiling. *[2] Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and structure of the compound and any impurities. *[2] Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the compound.
These analytical methods are essential for validating the quality of each batch of the intermediate, ensuring it meets the stringent requirements for pharmaceutical use.
While the specific compound 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one remains elusive in common chemical registries, the detailed examination of its analogue, 1-(3-(Trifluoromethyl)phenyl)propan-2-one, provides valuable insights for researchers in the field. This guide has detailed its synthesis, chemical properties, and critical role as a precursor in the synthesis of fenfluramine. The provided protocols and analytical methodologies serve as a robust resource for scientists and professionals engaged in drug discovery and development, underscoring the importance of this class of trifluoromethylated intermediates.
References
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- Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
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